LY 303511 hydrochloride

PI3K Signaling Negative Control Compound Kinase Selectivity

LY 303511 hydrochloride is the essential structurally matched, PI3K-inactive experimental control for LY294002 studies, differentiated by a single -O to -NH morpholine-ring substitution that ablates PI3K binding. This compound enables unambiguous dissection of PI3K-independent pharmacology: mTOR-dependent S6K phosphorylation inhibition without Akt suppression, voltage-gated Kv2.1 channel blockade (IC50 64.6 μM), and TRAIL-synergistic apoptotic sensitization via ROS-MAPK-DR4/DR5 upregulation. Substituting with rapamycin or generic PI3K inhibitors introduces confounding G1-arrest or off-target PI3K inhibition, irreproducible in proliferation, ion-flux, and apoptosis assays. Supplied as hydrochloride salt, ≥98% purity, for use at 25–100 μM in cell-based and patch-clamp applications.

Molecular Formula C19H19ClN2O2
Molecular Weight 342.82
Cat. No. B1191713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 303511 hydrochloride
Molecular FormulaC19H19ClN2O2
Molecular Weight342.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY 303511 Hydrochloride for PI3K-Independent mTOR Signaling and Kv Channel Research Procurement


LY 303511 hydrochloride (CAS 2070014-90-1) is a close structural analogue of the broad-spectrum phosphoinositide 3-kinase (PI3K) inhibitor LY294002, distinguished by a single heteroatom substitution in the morpholine ring (-O for -NH) that ablates PI3K inhibitory activity [1]. This compound serves as a critical experimental control in cell signaling research while exhibiting its own quantifiable pharmacological activities, including mammalian target of rapamycin (mTOR)-dependent S6K phosphorylation inhibition and voltage-gated potassium (Kv) channel blockade [2]. The compound is supplied as a hydrochloride salt (C19H19ClN2O2, MW 342.82) with typical vendor purity specifications of ≥98% [3].

Why LY 303511 Hydrochloride Cannot Be Substituted with Generic PI3K Inhibitors or Other Analogues


Substituting LY 303511 hydrochloride with LY294002 or a generic PI3K inhibitor introduces critical confounding variables in experimental design. While LY294002 inhibits PI3K isoforms (IC50 ~0.5–1.0 μM), LY303511 exhibits no meaningful PI3K inhibition, enabling definitive dissociation of PI3K-dependent from PI3K-independent pharmacological effects [1]. Conversely, substituting LY303511 with rapamycin (a canonical mTOR inhibitor) fails to capture LY303511's distinct mechanism: unlike rapamycin, LY303511 reduces G2/M progression, inhibits G2/M-specific cyclins, and targets casein kinase 2 (CK2) activity [2]. Furthermore, LY303511 and LY294002 display divergent Kv channel blockade potency (IC50: 64.6 μM vs 9.0 μM) and differential BET bromodomain binding profiles [3][4]. These quantitative differences in target engagement mean that experimental outcomes—particularly those measuring cell proliferation, ion channel currents, or apoptotic sensitization—cannot be reliably reproduced with chemically or pharmacologically similar alternatives.

Quantitative Differential Evidence: LY 303511 Hydrochloride vs. Comparators


PI3K Inhibitory Activity: Negative Control Qualification for LY 303511 Hydrochloride vs. LY294002

LY 303511 hydrochloride serves as a validated negative control for PI3K activity, enabling researchers to experimentally dissociate PI3K-dependent from PI3K-independent effects when used in parallel with LY294002. In MIN6 insulinoma cells, Western blotting confirmed that LY294002 inhibits insulin-stimulated PI3K activity, whereas LY303511 does not affect PI3K-dependent Akt phosphorylation [1]. This lack of PI3K inhibition is structurally driven: LY303511 differs from LY294002 solely by a substitution of -O for -NH in the morpholine ring [2].

PI3K Signaling Negative Control Compound Kinase Selectivity Experimental Design

Voltage-Gated Potassium (Kv) Channel Blockade Potency: LY 303511 Hydrochloride vs. LY294002

Both LY303511 and LY294002 reversibly block voltage-dependent K+ (Kv) currents in a dose-dependent manner, but with a 7.2-fold difference in potency. LY303511 inhibits Kv currents with an IC50 of 64.6±9.1 μM, whereas LY294002 is significantly more potent with an IC50 of 9.0±0.7 μM [1]. This differential potency is further substantiated in a heterologous expression system: in Kv2.1-transfected tsA201 cells, 100 μM LY303511 reversibly inhibited currents by 41%, compared to 99% inhibition by 50 μM LY294002 [1]. The BRENDA enzyme database independently corroborates the LY303511 IC50 value of 0.065 mM (65 μM) for Kv channel blockade [2].

Kv Channel Blockade Electrophysiology MIN6 Insulinoma Cells Ion Channel Pharmacology

mTOR Pathway Inhibition: LY 303511 Hydrochloride vs. Rapamycin

LY303511 inhibits mTOR-dependent S6K phosphorylation without affecting PI3K-dependent Akt phosphorylation, a profile that distinguishes it from both LY294002 (which inhibits both PI3K and mTOR) and rapamycin (which inhibits mTOR but not CK2). In A549 human lung adenocarcinoma cells, LY303511, like rapamycin, inhibited mTOR-dependent phosphorylation of S6K but not PI3K-dependent phosphorylation of Akt [1]. Critically, in contrast to rapamycin, LY303511 reduced G2/M progression and G2/M-specific cyclins in A549 cells [1]. Additionally, LY303511 inhibited casein kinase 2 (CK2) activity—a known regulator of G1 and G2/M progression—representing an mTOR-independent kinase target [1]. In vivo, intraperitoneal administration of LY303511 at 10 mg/kg/day was sufficient to inhibit PC-3 human prostate adenocarcinoma tumor growth in athymic mice [1].

mTOR Signaling S6K Phosphorylation Cell Cycle Regulation Antiproliferative Activity

BET Bromodomain Inhibition Profile: LY 303511 Hydrochloride vs. LY294002

Quantitative chemoproteomic profiling revealed that both LY294002 and LY303511 inhibit BET bromodomain proteins BRD2, BRD3, and BRD4—targets structurally unrelated to PI3K [1]. Both compounds competitively inhibit acetyl-lysine binding of the first but not the second bromodomain of BET proteins in cell extracts [1]. X-ray crystallography established the chromen-4-one scaffold as a new bromodomain pharmacophore, establishing LY294002 as a dual kinase and BET-bromodomain inhibitor [1]. Notably, LY303511 exhibits anti-inflammatory and antiproliferative effects similar to recently discovered BET inhibitors, despite lacking PI3K inhibitory activity [1].

BET Bromodomain Epigenetics BRD2/BRD3/BRD4 Chemoproteomics

TRAIL Sensitization and Apoptosis Induction: LY 303511 Hydrochloride Synergistic Activity

LY303511 enhances TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) sensitivity in SHEP-1 neuroblastoma cells through hydrogen peroxide-mediated MAPK activation and up-regulation of death receptors DR4 and DR5 [1]. In a cell viability assay, SHEP-1 cells showed ~15% reduction in surviving fraction with 50 ng/mL TRAIL alone, whereas preincubation with LY303511 (25 μM) for 1 hour followed by 4 hours of TRAIL exposure produced a strong synergistic effect, achieving ~40% reduction in viable cells [1]. LY303511 alone (12.5, 25, or 50 μM) had no effect on cell viability, confirming that the observed cytotoxicity requires the combination treatment [1]. In oral cancer models, LY303511 (25-50 μM) dose-responsively decreased survival in CAL 27 and SCC-9 cells while showing minimal cytotoxicity toward normal HGF-1 oral cells [2].

TRAIL Sensitization Apoptosis Neuroblastoma Oxidative Stress

Gap Junctional Intercellular Communication (GJIC) Modulation: PI3K-Independent Activity

Both LY303511 and LY294002 increase gap junctional intercellular communication (GJIC) independently of PI3K inhibition, as measured by calcein spread in cell monolayers [1]. Treatment of cells with LY303511 causes an increase in calcein spread similar to levels achieved with LY294002 [1]. Critically, the ability of LY303511 to increase GJIC does not occur concomitant with inhibition of AKT phosphorylation as measured by immunoblotting, confirming that this effect is PI3K-independent [1]. Additional research demonstrated that LY294002 and LY303511 increase homotypic GJIC associated with metastasis suppression by enhancing protein kinase A (PKA) activity, an effect that is unaffected by PI3K inhibition [1].

Gap Junctions Cell-Cell Communication Metastasis Suppression PKA Activity

Validated Research Applications for LY 303511 Hydrochloride Based on Quantitative Evidence


Negative Control for PI3K-Dependent Signaling Studies

Employ LY 303511 hydrochloride as a structurally matched, PI3K-inactive control in parallel experiments with LY294002. Use at concentrations up to 50 μM in cell-based assays to control for PI3K-independent effects on Kv channels, GJIC, and BET bromodomains. This application is validated by Western blot data confirming that LY303511 does not inhibit PI3K-dependent Akt phosphorylation in MIN6 insulinoma cells and A549 cells, while LY294002 does [1].

Electrophysiological Studies of Voltage-Gated Potassium Channels

Utilize LY 303511 hydrochloride as a Kv channel blocker in whole-cell patch clamp experiments. Apply at concentrations of 50–100 μM to achieve 41% inhibition of Kv2.1 currents (at 100 μM in tsA201 cells) or up to 500 μM for ~90% maximal inhibition. Use LY294002 (IC50 = 9.0 μM) for comparison studies requiring differential Kv blockade potency. This application is supported by direct electrophysiological measurements in MIN6 insulinoma cells and heterologous Kv2.1 expression systems [2].

mTOR Signaling Studies in Rapamycin-Resistant or G2/M-Focused Cell Cycle Research

Deploy LY 303511 hydrochloride at 25–50 μM to inhibit mTOR-dependent S6K phosphorylation while preserving PI3K-dependent Akt phosphorylation in A549 cells. This application is particularly suited for studies where rapamycin's G1 arrest mechanism is inadequate or where investigation of G2/M progression and CK2 inhibition is required. In vivo validation at 10 mg/kg/day i.p. demonstrates tumor growth inhibition in PC-3 prostate adenocarcinoma xenografts [3].

TRAIL Sensitization and Apoptosis Combination Studies

Use LY 303511 hydrochloride at 25 μM in combination with TRAIL (50 ng/mL) to investigate synergistic apoptotic sensitization mechanisms in SHEP-1 neuroblastoma cells. This combination achieves ~40% reduction in viable cells versus ~15% with TRAIL alone, mediated by H2O2-MAPK activation and death receptor (DR4/DR5) upregulation. Extend to oral cancer models (CAL 27, SCC-9 cells at 25–50 μM) for ROS-mediated preferential killing of cancer cells over normal HGF-1 cells [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 303511 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.